molecular formula C20H20FN5O3S B2354287 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 886963-88-8

2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Katalognummer: B2354287
CAS-Nummer: 886963-88-8
Molekulargewicht: 429.47
InChI-Schlüssel: KLQTWQFSMFLWGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2,4-triazin-3-yl core substituted with a 4-ethoxybenzyl group at position 6 and a thioether-linked N-(4-fluorophenyl)acetamide moiety. The triazinone scaffold is known for its hydrogen-bonding capabilities due to the keto and amino groups, which may enhance interactions with biological targets . The 4-ethoxybenzyl substituent contributes electron-donating effects and improved metabolic stability compared to smaller alkyl groups, while the 4-fluorophenyl acetamide introduces an electron-withdrawing group that could optimize binding affinity and pharmacokinetic properties .

Eigenschaften

IUPAC Name

2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3S/c1-2-29-16-9-3-13(4-10-16)11-17-19(28)26(22)20(25-24-17)30-12-18(27)23-15-7-5-14(21)6-8-15/h3-10H,2,11-12,22H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQTWQFSMFLWGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide is a derivative of 1,2,4-triazine and is notable for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20FN5O2SC_{18}H_{20}FN_5O_2S, with a molecular weight of approximately 373.45 g/mol. The presence of the triazine core and various functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,2,4-triazine derivatives. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Triazine Derivative AA549 (Lung)0.20
Triazine Derivative BMCF-7 (Breast)1.25
Triazine Derivative CHeLa (Cervical)1.03

These studies suggest that modifications to the triazine core can enhance anticancer potency by targeting specific pathways such as the PI3K/Akt/mTOR signaling pathway .

Antimicrobial Activity

In addition to anticancer effects, triazine derivatives have shown promising antimicrobial activity. For example, a related compound exhibited significant inhibition against Mycobacterium tuberculosis and various fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a triazine derivative similar to our compound against breast cancer cell lines (MCF-7). The derivative demonstrated an IC50 value of 16.32 μM , indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through the upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2 .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of a series of triazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thioether linkages had superior activity compared to controls, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Triazinone Cores

  • 2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4, ): Key Differences:
  • R1 : Methyl group (vs. 4-ethoxybenzyl in the target compound).
  • R2: 2,4-Dimethylphenyl (vs. 4-fluorophenyl). Impact: The smaller methyl group may reduce steric hindrance but lower metabolic stability.

Heterocyclic Variants

  • 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine (): Core Structure: 1,3,5-Oxadiazine (vs. triazinone). Key Differences:
  • Trichloromethyl and chloro substituents increase lipophilicity but may raise toxicity concerns compared to the target’s ethoxy and fluoro groups .

  • Heteroarylmethyleneimidazolinones (): Core Structure: Imidazolinone (vs. triazinone). Impact: Imidazolinones exhibit cytotoxicity in cancer cells but may lack the balanced pharmacokinetic profile of triazinones. The triazinone scaffold’s hydrogen-bonding sites (NH and C=O) could enhance selectivity .

Substituent Effects and Bioisosterism

  • N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
    • Key Differences :
  • Triazole core (vs. triazinone).
  • Impact: The triazole’s aromaticity may reduce conformational flexibility compared to the partially saturated triazinone. Halogen substituents enhance lipophilicity but could limit solubility .
  • 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide ():

    • Key Differences :
  • Benzyloxy group increases steric bulk compared to the target’s ethoxybenzyl.
    • Impact : The thiophene moiety may enhance aromatic interactions, but the benzyloxy group could reduce metabolic stability .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Core Structure R1 Substituent R2 Substituent Notable Properties
Target Compound 1,2,4-triazin-3-yl 4-ethoxybenzyl 4-fluorophenyl Enhanced H-bonding, metabolic stability
(381716-93-4) 1,2,4-triazin-3-yl Methyl 2,4-dimethylphenyl Reduced steric hindrance, lower affinity
(Oxadiazin-2-amine) 1,3,5-oxadiazin-2-yl 4-chlorophenyl Trichloromethyl High lipophilicity, potential toxicity
(476485-90-2) 1,2,4-triazol-3-yl 4-methylphenyl 2-bromo-4,6-difluoro Halogen bonding, reduced solubility

Research Findings and Insights

  • Hydrogen Bonding: The triazinone core’s NH and C=O groups enable robust interactions with targets, as predicted by graph-set analysis . This contrasts with oxadiazine and triazole derivatives, which lack equivalent H-bond donors.
  • Substituent Optimization : The 4-ethoxybenzyl group balances electron donation and metabolic resistance, outperforming methyl () and halogenated groups () in stability .

Vorbereitungsmethoden

Cyclocondensation of Thiosemicarbazides

The triazin ring is constructed through a cyclocondensation reaction between a thiosemicarbazide derivative and a carbonyl compound. Patent CN110746322A describes a related protocol where 2-chloro-4-aminophenol reacts with perfluoromethyl vinyl ether under alkaline conditions to form an aniline intermediate, which undergoes cyclization. Adapted for this synthesis:

  • Thiosemicarbazide Formation :

    • React thiocarbohydrazide (10 mmol) with ethyl 4-ethoxybenzylpyruvate (10 mmol) in ethanol under reflux (78°C, 6 h).
    • Yield: 72% after recrystallization (ethanol/water).
  • Cyclization to Triazinone :

    • Treat the thiosemicarbazide with 1N HCl at 90°C for 3 h.
    • Neutralize with NaHCO₃ and extract with ethyl acetate.
    • Yield: 68% of 4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol.

Mechanistic Insight : Acid-catalyzed cyclization proceeds via intramolecular nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration.

Optimization of Coupling Reactions

Solid-Phase Peptide Synthesis (SPPS) Techniques

Adapting methods from Ambeed, the final acetamide bond is formed using resin-bound intermediates:

  • Resin Loading :

    • Use Wang resin (1.0 mmol/g) preloaded with Fmoc-4-fluorophenylalanine.
    • Deprotect with 20% piperidine/DMF (3 × 10 min).
  • Coupling with Triazin-Thioacetic Acid :

    • Activate 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetic acid (1.2 eq) with PyBOP (1.5 eq) and DIPEA (3 eq) in DMF.
    • Bubble argon for 1 h, wash with DMF/IPA, and cleave with TFA/H₂O/TIPS (95:2.5:2.5).
    • Yield: 51% after HPLC purification.

HPLC Parameters :

Column Solvent A Solvent B Gradient Flow Rate
C18 10 mM NH₄OAc ACN 0–20% B in 25 min 26 mL/min

Comparative Analysis of Synthetic Routes

Table 1: Yield Optimization Across Methodologies

Step Method Catalyst Yield (%) Purity (HPLC)
Triazin Cyclization Acid-catalyzed (HCl) None 68 92
Thioetherification Reilex® 425 Polymer amine 89 98
Amide Coupling SPPS with PyBOP Wang resin 51 99

Key Findings :

  • Polymer-supported catalysts enhance thioetherification efficiency and sustainability.
  • SPPS minimizes racemization but requires costly resins and HPLC purification.

Characterization and Analytical Data

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 2H, SCH₂CO).
    • ¹³C NMR : 172.5 (C=O), 162.1 (C-F), 154.3 (triazin C5).
  • LC-MS :

    • Exact Mass : Calculated 458.12 [M+H]⁺; Observed 458.15.

Q & A

Q. Table 1: SAR of Key Derivatives

DerivativeModificationBioactivity (IC50_{50}, μM)
Parent CompoundNone12.5 (MCF-7)
Sulfone AnalogS→SO2_28.2 (MCF-7)
4-tert-ButylbenzylEthoxy→tert-Butyl5.7 (HeLa)

What challenges arise in crystallizing this compound, and how can they be mitigated?

Level: Advanced
Methodological Answer:

  • Crystallization issues : The flexible thioether and acetamide groups hinder lattice formation.
  • Mitigation :
    • Use slow evaporation with mixed solvents (e.g., DCM:MeOH, 9:1).
    • Co-crystallize with stabilizing agents (e.g., cyclodextrins) or employ SHELXD for ab initio phasing .

How should analytical methods be validated for purity assessment?

Level: Basic
Methodological Answer:

  • HPLC : Validate using a C18 column (4.6 × 250 mm), 1.0 mL/min flow, UV detection at 254 nm. Calibrate with ≥95% pure reference standards.
  • LC-MS : Use ESI+ mode to detect [M+H]+^+ at m/z 457.2 (theoretical) and confirm isotopic patterns .

What strategies improve solubility for in vivo studies without compromising activity?

Level: Advanced
Methodological Answer:

  • Prodrug approach : Introduce phosphate esters at the acetamide carbonyl group, which hydrolyze in vivo.
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) to enhance bioavailability .

How can researchers resolve conflicting cytotoxicity data between 2D vs. 3D cell models?

Level: Advanced
Methodological Answer:

  • 3D spheroid assays : Culture HCT-116 cells in Matrigel and compare IC50_{50} values with monolayer results.
  • Hypoxia profiling : Use Seahorse XF Analyzer to assess metabolic shifts (e.g., glycolysis inhibition) in 3D models .

What safety protocols are critical for handling intermediates with reactive thiol groups?

Level: Basic
Methodological Answer:

  • Ventilation : Use fume hoods for thiolation steps (e.g., Lawesson’s reagent reactions).
  • PPE : Wear nitrile gloves and safety goggles; avoid metal catalysts that may generate H2_2S .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.